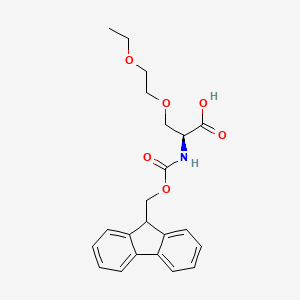
N-Fmoc-O-(2-ethoxyethyl)-L-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Fmoc-O-(2-ethoxyethyl)-L-serine is a derivative of L-serine, an amino acid that plays a crucial role in various biological processes. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom and an ethoxyethyl group attached to the oxygen atom of the serine molecule. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-O-(2-ethoxyethyl)-L-serine typically involves the protection of the amino group of L-serine with the Fmoc group and the protection of the hydroxyl group with the ethoxyethyl group. The process can be summarized as follows:
Protection of the Amino Group: The amino group of L-serine is protected by reacting it with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide.
Protection of the Hydroxyl Group: The hydroxyl group of the serine molecule is then protected by reacting it with ethyl vinyl ether in the presence of an acid catalyst such as p-toluenesulfonic acid. This reaction is typically carried out in an organic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-Fmoc-O-(2-ethoxyethyl)-L-serine can undergo various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the ethoxyethyl group can be removed using an acid such as trifluoroacetic acid.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form a carbonyl group, and the amino group can be reduced to form an amine.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for ethoxyethyl removal.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Deprotection: L-serine or its derivatives.
Substitution: Various substituted serine derivatives.
Oxidation: Serine aldehyde or serine ketone.
Reduction: Serine amine.
Wissenschaftliche Forschungsanwendungen
N-Fmoc-O-(2-ethoxyethyl)-L-serine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and proteins. It is particularly useful in solid-phase peptide synthesis due to its stability and ease of removal.
Biology: Used in the study of protein structure and function. It can be incorporated into peptides to study their interactions with other biomolecules.
Industry: Used in the production of synthetic peptides for research and therapeutic purposes.
Wirkmechanismus
The mechanism of action of N-Fmoc-O-(2-ethoxyethyl)-L-serine is primarily related to its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The ethoxyethyl group protects the hydroxyl group, allowing for selective reactions at other functional groups. The protected serine can be incorporated into peptides, and the protecting groups can be removed under mild conditions to yield the desired peptide product.
Vergleich Mit ähnlichen Verbindungen
N-Fmoc-O-(2-ethoxyethyl)-L-serine can be compared with other similar compounds, such as:
N-Fmoc-L-serine: Lacks the ethoxyethyl group, making it less versatile in certain synthetic applications.
N-Boc-O-(2-ethoxyethyl)-L-serine: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc, which requires different deprotection conditions.
N-Fmoc-O-tert-butyl-L-serine: Uses a tert-butyl group to protect the hydroxyl group, which is more stable but requires harsher conditions for removal.
This compound is unique due to the combination of the Fmoc and ethoxyethyl protecting groups, providing a balance of stability and ease of removal that is advantageous in peptide synthesis.
Eigenschaften
Molekularformel |
C22H25NO6 |
|---|---|
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
(2S)-3-(2-ethoxyethoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C22H25NO6/c1-2-27-11-12-28-14-20(21(24)25)23-22(26)29-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20H,2,11-14H2,1H3,(H,23,26)(H,24,25)/t20-/m0/s1 |
InChI-Schlüssel |
HIOOTZNUPCWYTR-FQEVSTJZSA-N |
Isomerische SMILES |
CCOCCOC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
CCOCCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Methoxyphenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14851253.png)

![Tert-butyl [2-acetyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate](/img/structure/B14851267.png)
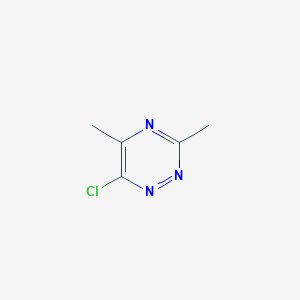
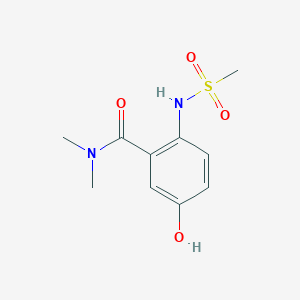


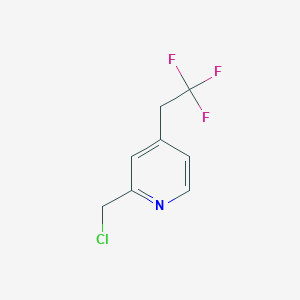

![4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,3,5-triazin-2-one](/img/structure/B14851296.png)
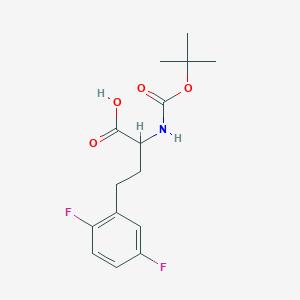
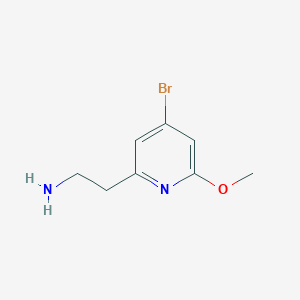
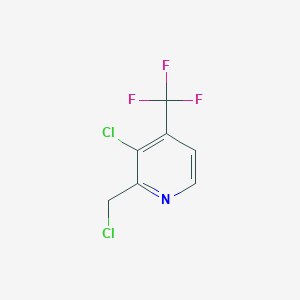
![3-(3,5-Dibromo-4-phenylmethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14851342.png)
